N-(5-chloro-2-hydroxyphenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide
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Overview
Description
- Its chemical formula is C23H21ClF3N3O6S.
- The compound features a butanamide backbone with a chloro-substituted hydroxyphenyl group and a complex pyrimidine moiety.
- It exhibits interesting pharmacological properties, making it relevant in various fields.
N-(5-chloro-2-hydroxyphenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide: is a synthetic organic compound.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: May have applications in drug discovery or as a lead compound.
Industry: Used in the development of agrochemicals or specialty chemicals.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Remember that research in this field is dynamic, and new findings may emerge For the most up-to-date information, refer to scientific literature and ongoing studies
: Example reference. : Another example reference.
Properties
Molecular Formula |
C23H21ClF3N3O6S |
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Molecular Weight |
559.9 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanamide |
InChI |
InChI=1S/C23H21ClF3N3O6S/c1-35-18-8-5-13(10-19(18)36-2)15-12-20(23(25,26)27)30-22(29-15)37(33,34)9-3-4-21(32)28-16-11-14(24)6-7-17(16)31/h5-8,10-12,31H,3-4,9H2,1-2H3,(H,28,32) |
InChI Key |
XMVUDEFWNCLGDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)NC3=C(C=CC(=C3)Cl)O)C(F)(F)F)OC |
Origin of Product |
United States |
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